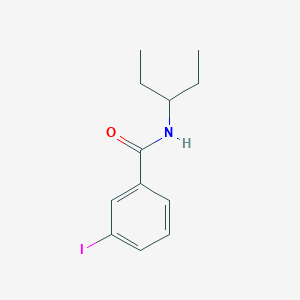

3-iodo-N-(pentan-3-yl)benzamide

Description

3-Iodo-N-(pentan-3-yl)benzamide is a benzamide derivative featuring a 3-iodo-substituted aromatic ring and an N-linked pentan-3-yl group. The iodine atom at the 3-position introduces steric bulk and electronic effects, while the branched alkyl chain (pentan-3-yl) contributes to lipophilicity and influences solubility.

Properties

IUPAC Name |

3-iodo-N-pentan-3-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO/c1-3-11(4-2)14-12(15)9-6-5-7-10(13)8-9/h5-8,11H,3-4H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGJSEQEHILKDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC(=O)C1=CC(=CC=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-(pentan-3-yl)benzamide typically involves the iodination of a benzamide precursor. One common method is the reaction of 3-iodobenzoic acid with pentan-3-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-iodo-N-(pentan-3-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles like thiols or amines can replace the iodine atom in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to its corresponding amine.

Coupling: Palladium catalysts are commonly used in coupling reactions.

Major Products Formed

Substitution: Products depend on the nucleophile used; for example, thiols yield thioethers.

Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction typically yields amines or alcohols.

Coupling: Coupling reactions form biaryl or alkyl-aryl compounds.

Scientific Research Applications

3-iodo-N-(pentan-3-yl)benzamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

Biological Studies: The compound can be used to study the effects of iodine substitution on biological activity.

Material Science: It can be used in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-iodo-N-(pentan-3-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .

Comparison with Similar Compounds

A. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Structure : Contains a 3-methylbenzamide core with an N,O-bidentate directing group (2-hydroxy-1,1-dimethylethyl).

- Synthesis: Reacts 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol. Fully characterized via NMR, X-ray crystallography, and elemental analysis.

- Key Difference : The hydroxyl and tertiary alcohol groups enable metal-catalyzed C–H bond functionalization, unlike the purely alkyl-substituted pentan-3-yl group in the target compound. This makes it superior for catalytic applications .

B. 3-Iodo-N-(quinolin-8-yl)benzamide ()

- Structure: Aromatic quinoline substituent replaces the pentan-3-yl group.

- Synthesis: 93% yield via reaction of 3-iodobenzoyl chloride with 8-aminoquinoline.

- Key Difference: The planar quinoline group facilitates π-π stacking and coordination with metals, contrasting with the flexible alkyl chain of the target compound. This structural variance impacts biological targeting and solubility .

C. N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) and 2-Hydroxy Analogue (Rip-D) ()

- Structure : Ethyl-linked aromatic amines (3,4-dimethoxyphenyl or hydroxy-substituted).

- Synthesis : Yields vary (80% for Rip-B vs. 34% for Rip-D), likely due to steric/electronic effects of the hydroxy group.

- Key Difference : The methoxy and hydroxy groups enhance hydrogen-bonding capacity compared to the alkyl chain in the target compound. This influences melting points (Rip-B: 90°C; Rip-D: 96°C), suggesting higher crystallinity than alkyl-substituted derivatives .

Electronic and Steric Properties

| Compound | Substituent | Electronic Effect | Steric Effect |

|---|---|---|---|

| 3-Iodo-N-(pentan-3-yl)benzamide | 3-Iodo, pentan-3-yl | Strong electron-withdrawing (iodine) | Moderate (branched alkyl) |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | 3-Methyl, hydroxyl | Electron-donating (methyl) | High (bulky tert-alcohol) |

| 3-Iodo-N-(quinolin-8-yl)benzamide | Quinoline | Electron-deficient (aromatic) | Planar, rigid |

| Rip-B | 3,4-Dimethoxyethyl | Electron-donating (methoxy) | Moderate (flexible ethyl) |

- Iodine vs. Methyl/Methoxy : The 3-iodo group in the target compound enhances electrophilicity at the benzene ring, favoring nucleophilic aromatic substitution or halogen bonding. Methoxy/methyl groups (as in Rip-B or ) are electron-donating, activating the ring for electrophilic substitution .

- Alkyl vs. Aromatic Chains : The pentan-3-yl group increases lipophilicity (logP ~3–4 estimated) compared to aromatic amines, improving membrane permeability but reducing aqueous solubility.

A. COVID-19 Inhibitor Analogues ()

- Benzamide derivatives (e.g., D1–1 in ) show enhanced binding to viral proteases (e.g., 3CLpro) via H-bonds (e.g., benzamide NH with C44, 69% occupation). The 3-iodo group in the target compound may improve binding through halogen bonds with hydrophobic pockets, though this requires validation .

- Comparison: Co-crystallized ligands (e.g., in GK protein inhibitors) show that 3,5-disubstituted benzamides achieve stronger H-bonding than monosubstituted derivatives. The target compound’s monosubstitution may limit potency compared to disubstituted analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.